molecular formula C11H20N2O B13188401 N-(Piperidin-3-YL)cyclopentanecarboxamide

N-(Piperidin-3-YL)cyclopentanecarboxamide

Cat. No.: B13188401
M. Wt: 196.29 g/mol
InChI Key: KAUNTIVSXUNXBO-UHFFFAOYSA-N
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Description

N-(Piperidin-3-YL)cyclopentanecarboxamide ( 1016765-76-6) is a synthetic organic compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol. This chemical features a piperidine ring connected to a cyclopentane carboxamide group, making it a valuable scaffold in medicinal chemistry and drug discovery research. The piperidine-3-carboxamide moiety is a privileged structure in pharmaceutical development, known for its significance in creating biologically active molecules . This compound serves as a key intermediate for the discovery of novel therapeutic agents. Research indicates that the piperidine-3-carboxamide scaffold has been successfully explored in the development of highly potent CCR2 (CC chemokine receptor 2) antagonists, which represent a promising approach for inflammatory diseases . Furthermore, derivatives of this structural class have demonstrated significant senescence-inducing activity in human melanoma A375 cells, showing potential as antiproliferative agents in oncology research . The stereochemistry of the piperidine ring can significantly influence biological activity, with (S)-enantiomers of related structures often showing enhanced potency . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material appropriately in controlled laboratory environments.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-piperidin-3-ylcyclopentanecarboxamide

InChI

InChI=1S/C11H20N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h9-10,12H,1-8H2,(H,13,14)

InChI Key

KAUNTIVSXUNXBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2CCCNC2

Origin of Product

United States

Preparation Methods

Amide Bond Formation via COMU-Mediated Coupling (General Procedure A)

  • Reagents: Equimolar amounts of cyclopentanecarboxylic acid and 3-aminopiperidine (or its protected form).
  • Solvent: Anhydrous dichloromethane (DCM).
  • Base: Diisopropylethylamine (5 equivalents).
  • Coupling reagent: COMU (1.1 equivalents).
  • Conditions: Stirring at room temperature for 16–24 hours.
  • Work-up: Solvent evaporation, aqueous washes, and purification by flash chromatography.

This method yields the amide bond efficiently with high purity (>95%) and good yields (typically 60–85% depending on substrate and scale).

Protection and Deprotection Steps (General Procedure B)

  • Protection: Boc (tert-butoxycarbonyl) protection of amines is commonly used to prevent side reactions during coupling.
  • Deprotection: Boc groups are removed using trifluoroacetic acid (TFA) in DCM at room temperature for 1–5 hours.
  • Purification: Post-deprotection, the crude product is neutralized with saturated sodium bicarbonate solution, extracted, dried, and purified by chromatography.

Binding Affinity and Biological Activity

  • The compound or its derivatives have shown potent antagonistic activity against human CCR2 receptor with IC50 values in the low nanomolar range (e.g., 1.3 nM for closely related compounds).
  • Selectivity over other chemokine receptors (such as CCR5) is high, approximately 500-fold, indicating the specificity of the scaffold.

Characterization Data

Parameter Typical Values / Observations
Purity >95% (LC-MS UV detection)
1H NMR (400 MHz, CDCl3) Characteristic amide NH, piperidine ring protons, cyclopentane signals
13C NMR (125 MHz, CDCl3) Carbonyl carbon ~171 ppm, piperidine carbons, cyclopentane carbons
IR (ATR) Amide NH stretch ~3300 cm⁻¹ (broad), C=O stretch ~1650–1700 cm⁻¹
HRMS (ESI) Molecular ion peak consistent with C14H24N2O (exact mass)

Synthetic Scheme Summary

Step Reagents/Conditions Yield (%) Notes
Boc protection Di-tert-butyl dicarbonate, THF, RT, 18 h 66–73 Protects amine group
Amide coupling COMU, DIPEA, DCM, RT, 16–24 h 60–85 Efficient amide bond formation
Boc deprotection TFA/DCM, RT, 1–5 h Quantitative Removes Boc group
Purification Flash chromatography - Ensures >95% purity

Analytical Techniques Used in Preparation

Notes on Scale-Up and Practical Considerations

  • The use of COMU as a coupling reagent is preferred due to its high efficiency and low racemization risk.
  • Boc protection/deprotection steps are standard and compatible with a variety of functional groups.
  • Purification by flash chromatography is effective for laboratory scale; alternative methods may be required for industrial scale.
  • Reaction monitoring by TLC and LC-MS is recommended to optimize reaction times and yields.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-YL)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amides, and halogenated derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-(Piperidin-3-YL)cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: This compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-(Piperidin-3-YL)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to various pharmacological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Structural Analogues in the Fentanyl Family

Cyclopentyl fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) is a potent synthetic opioid. Key distinctions from the hypothetical parent compound include:

  • Substituents : A phenyl group and a phenethyl-piperidine moiety, which enhance μ-opioid receptor binding affinity .
Compound Name Molecular Formula Molecular Weight Key Substituents Regulatory Status
Cyclopentyl fentanyl C₂₅H₃₀N₂O 374.5 g/mol Phenyl, phenethyl-piperidine Schedule I
Hypothetical this compound C₁₁H₂₀N₂O 196.3 g/mol* Piperidin-3-yl (no aromatic groups) Not specified

*Calculated based on molecular formula.

Hydrazine-Carbonothioyl Derivatives

describes cyclopentanecarboxamide derivatives with hydrazine-1-carbonothioyl groups, synthesized via reactions with diverse acyl hydrazides. These compounds exhibit distinct physicochemical properties:

Compound ID () Yield (%) Melting Point (°C) Substituent
2.12 59 158–161 Phenoxyacetyl hydrazine
2.13 63 148–150 Phenylthioacetyl hydrazine
2.14 66 193–195 Benzoyl hydrazine

Key observations:

  • Higher yields correlate with simpler substituents (e.g., benzoyl in 2.14 vs. aminobenzoyl in 2.15).
  • Melting points vary widely, influenced by hydrogen bonding and molecular symmetry .

Heterocyclic Derivatives

The compound N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide () incorporates pyridine and thiophene rings:

  • Molecular Formula : C₂₁H₂₇N₃OS.
  • Structural Features : The pyridine and thiophene groups may enhance lipophilicity and receptor interactions compared to purely aliphatic derivatives .

Biological Activity

N-(Piperidin-3-YL)cyclopentanecarboxamide, also known as N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide, is a compound of significant interest due to its biological activity, particularly as a receptor antagonist. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₁H₁₅N₂O and features a cyclopentane structure with a piperidine moiety. The synthesis typically involves the reaction of piperidine with cyclopentanecarboxylic acid or its derivatives, often requiring coupling agents to facilitate amide bond formation. The general reaction can be summarized as follows:

Piperidine+Cyclopentanecarboxylic AcidN Piperidin 3 YL cyclopentanecarboxamide\text{Piperidine}+\text{Cyclopentanecarboxylic Acid}\rightarrow \text{N Piperidin 3 YL cyclopentanecarboxamide}

Receptor Antagonism

This compound has been studied for its activity as an antagonist at chemokine receptors, particularly the human CC chemokine receptor 2 (CCR2). It exhibits promising binding affinity and functional activity, with reported IC50 values indicating its potency in inhibiting receptor-mediated responses. For instance, related compounds have shown selectivity against other chemokine receptors, suggesting that modifications to the cyclopentane scaffold can enhance receptor binding and antagonist properties.

Interaction Studies

Interaction studies have utilized radiolabeled ligand binding assays and functional assays to evaluate the efficacy and selectivity of this compound against various receptors. Findings indicate that this compound exhibits selective antagonism, which may be beneficial in therapeutic contexts where modulation of immune responses is desired.

Comparative Analysis with Similar Compounds

The following table highlights some structurally similar compounds along with their biological activities:

Compound NameStructure CharacteristicsBiological Activity
N-[1-(4-Fluorobenzyl)piperidin-3-YL]cyclopentanecarboxamideContains a fluorobenzyl groupPotential CCR2 antagonist
N-(4-Methylpiperidin-1-YL)cyclopentanecarboxamideMethyl substitution on piperidineVarying receptor activity
N-(Pyrrolidin-1-YL)cyclopentanecarboxamidePyrrolidine instead of piperidineDifferent receptor selectivity

This comparison illustrates how variations in structure can influence biological activities while maintaining key features that affect their interaction with receptors.

Case Studies and Research Findings

Research has demonstrated that compounds similar to this compound can exhibit significant biological activities. For example, studies on piperidine derivatives have shown their potential as antifungal agents against Candida auris, highlighting the importance of structural modifications in enhancing biological efficacy .

Additionally, investigations into related compounds have revealed anticancer properties where derivatives showed superior cytotoxicity compared to established drugs like imatinib. These findings underscore the therapeutic potential of piperidine-based compounds in treating various diseases .

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